Fmoc-D-phe(3-ome)-OH

Description

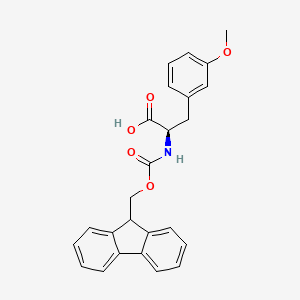

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKQVAWYVGALAQ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373266 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917099-04-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Fmoc D Phe 3 Ome Oh and Its Analogs

Stereoselective Synthesis Pathways for D-Phenylalanine Derivatives

The synthesis of D-phenylalanine derivatives with high optical purity is a cornerstone of modern medicinal chemistry. These non-natural amino acids are vital for creating peptides with enhanced stability against enzymatic degradation. nih.gov A prominent method for producing substituted D-phenylalanines involves a one-pot multienzymatic cascade process. nih.govnih.govresearchgate.net This approach utilizes phenylalanine ammonia (B1221849) lyases (PALs) for the amination of cinnamic acids, coupled with a chemoenzymatic deracemization process. nih.govnih.govresearchgate.net This deracemization is based on stereoselective oxidation and non-selective reduction, allowing for the synthesis of D-phenylalanine derivatives in high yields and with excellent enantiomeric excess. nih.govnih.govresearchgate.net

For the synthesis of 3-methoxy-D-phenylalanine specifically, enzymatic approaches have also proven effective. Phenylalanine ammonia lyases can catalyze the amination of 3-methoxy cinnamic acid. frontiersin.org This biocatalytic method is advantageous as it often proceeds without the need for expensive cofactors. nih.govfrontiersin.org However, the reaction equilibrium can be unfavorable, sometimes necessitating high concentrations of ammonia to achieve good conversion rates. frontiersin.org Continuous flow systems with immobilized enzymes are being explored to enhance the efficiency and scalability of this process. frontiersin.org

Alternative stereoselective routes include the alkylation of chiral glycine (B1666218) equivalents. For instance, N-benzoyl glycinate (B8599266) esters of chiral alcohols like (-)-8-phenylmenthol (B56881) can be alkylated to produce precursors for L-amino acids with high stereoselectivity. doi.org This principle can be adapted for the synthesis of D-amino acid derivatives by using the appropriate enantiomer of the chiral auxiliary.

Optimization of Fmoc Protection and Deprotection Strategies

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used Nα-protecting group in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups. iris-biotech.detotal-synthesis.com

Chemical Reagents and Reaction Conditions for Fmoc Group Removal in Varied Solvents

The removal of the Fmoc group is a critical step in SPPS and is typically achieved through a β-elimination mechanism initiated by a base. researchgate.netspringernature.com The choice of base, solvent, and reaction conditions can significantly impact the efficiency of deprotection and the integrity of the growing peptide chain.

Bases for Fmoc Deprotection:

Piperidine (B6355638): The most common reagent for Fmoc removal is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). researchgate.netspringernature.comnih.goviris-biotech.de Piperidine is a secondary amine that effectively abstracts the acidic proton on the fluorenyl ring and subsequently scavenges the resulting dibenzofulvene (DBF) byproduct. researchgate.netnih.govacs.org

Piperazine: This cyclic secondary amine is also an effective deprotection reagent and has been shown to reduce the incidence of certain side reactions, such as aspartimide formation. nih.govnih.gov

4-Methylpiperidine (4-MP): A viable alternative to piperidine, 4-MP demonstrates comparable deprotection efficiency. nih.goviris-biotech.de

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): As a non-nucleophilic base, DBU can be used for Fmoc deprotection, often in combination with a nucleophilic scavenger to trap the DBF intermediate. iris-biotech.dersc.org

Pyrrolidine: This secondary amine has been investigated as an alternative to piperidine, showing efficient Fmoc removal and DBF scavenging capabilities. acs.org

Morpholine (B109124): While it can be used, morpholine is generally a weaker base for Fmoc removal compared to piperidine, requiring longer reaction times or higher concentrations. total-synthesis.comresearchgate.net

Sodium Azide (B81097): A milder, non-basic method for Fmoc removal involves the use of sodium azide in solvents like DMF. researchgate.net

Solvents for Fmoc Deprotection: The polarity of the solvent plays a crucial role in the rate of Fmoc deprotection. researchgate.netspringernature.com

N,N-Dimethylformamide (DMF): The most widely used solvent due to its high polarity, which facilitates the deprotection reaction. researchgate.netspringernature.com

N-Methylpyrrolidone (NMP): Another polar aprotic solvent that is often used as an alternative to DMF. researchgate.netspringernature.com

Dichloromethane (B109758) (DCM): Deprotection is significantly slower in this less polar solvent. researchgate.netspringernature.com

Acetonitrile (B52724): Can be used as a solvent for Fmoc deprotection, for example with morpholine. total-synthesis.com

| Reagent | Typical Concentration | Solvent | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Piperidine | 20% (v/v) | DMF or NMP | 10-20 min | researchgate.netspringernature.comnih.goviris-biotech.de |

| Piperazine | 5-10% (w/v) | DMF/Ethanol | Variable | nih.govnih.gov |

| 4-Methylpiperidine | 20% (v/v) | DMF | Comparable to Piperidine | nih.goviris-biotech.de |

| DBU/Piperazine | 1% DBU, 5% Piperazine | NMP | Fast | nih.gov |

| Pyrrolidine | 25% (v/v) | NMP | Fast | acs.org |

| Morpholine | 50% (v/v) | DMF | ~1 min for 50% deprotection | researchgate.net |

| Sodium Azide | Variable | DMF | Hours | researchgate.net |

Mitigation of Undesirable Side Reactions During Fmoc Deprotection

Several side reactions can occur during the basic conditions of Fmoc deprotection, leading to impurities that can be difficult to remove.

Aspartimide Formation: This is a significant side reaction, particularly in sequences containing an aspartic acid residue followed by a glycine, asparagine, or alanine. iris-biotech.dersc.org The peptide backbone nitrogen attacks the side-chain ester of aspartate, forming a five-membered succinimide (B58015) ring. This can then be opened by the deprotection base to form a mixture of α- and β-aspartyl peptides. iris-biotech.dersc.org To mitigate this, sterically hindered side-chain protecting groups for aspartate can be used, or acidic additives like HOBt or formic acid can be added to the deprotection solution. rsc.org

Diketopiperazine (DKP) Formation: This occurs at the N-terminal dipeptide stage, where the free amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. iris-biotech.denih.gov This is particularly problematic with C-terminal proline residues. iris-biotech.de Using dipeptide building blocks or alternative deprotection reagents like tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF) can help reduce DKP formation. iris-biotech.de

Piperidinyl-Alanine Formation: The dibenzofulvene (DBF) intermediate generated during Fmoc deprotection is an electrophile that can react with nucleophiles other than the scavenger base. In sequences containing dehydroalanine (B155165) (formed from a β-elimination of a protected cysteine), piperidine can add to form piperidinyl-alanine. iris-biotech.de Using trityl-protected cysteine can minimize this side reaction. iris-biotech.de

Acidic Hydrogenolysis: As an alternative to basic deprotection, Fmoc removal can be achieved under acidic hydrogenolysis conditions (H₂/Pd in acidic media). escholarship.orgresearchgate.net This method is particularly useful for synthesizing peptides with sensitive electrophilic functionalities that are incompatible with basic conditions. escholarship.orgresearchgate.net

Synthesis of Related Functionalized D-Phenylalanine Derivatives for Diverse Research Applications

The synthesis of a variety of functionalized D-phenylalanine derivatives allows for the exploration of structure-activity relationships and the development of peptides with tailored properties.

Methylated Phenylalanine Derivatives: Fmoc-D-Phe(3-Me)-OH is a commercially available derivative used in peptide synthesis to enhance stability and solubility. chemimpex.comscbt.com

Hydroxy Phenylalanine Derivatives: N-Fmoc-3-hydroxy-D-phenylalanine is another important building block. synquestlabs.com The synthesis of related compounds like L-3-hydroxy-4-methoxy-5-methylphenylalanol has been achieved from L-tyrosine through a multi-step process involving Friedel-Crafts acylation, protection, iodination, methylation, Suzuki-Miyaura reaction, and Baeyer-Villiger oxidation. researchgate.net

Rhodium-Catalyzed Conjugate Addition: A versatile method for preparing chiral functionalized phenylalanines is the asymmetric conjugate addition of arylboronic acids to dehydroalanine derivatives, catalyzed by a rhodium(I) complex. nih.govacs.orgresearchgate.net This reaction proceeds through a conjugate addition and enantioselective protonation cascade, tolerating a variety of arylboronic acids. nih.govacs.orgresearchgate.net

Diels-Alder Approach: A diversity-oriented approach to highly functionalized phenylalanine derivatives utilizes the Diels-Alder reaction of sulfolene intermediates, which act as latent diene equivalents. clockss.org This strategy allows for the assembly of diverse and complex amino acid structures. clockss.org

N-Methylated Derivatives: N-methylation of amino acids can improve the bioavailability and half-life of peptides. A solid-phase method for synthesizing Fmoc-N-Me-amino acids has been developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. nih.gov

| Derivative | Synthetic Approach | Key Features/Applications | Reference |

|---|---|---|---|

| Substituted D-Phenylalanines | Phenylalanine Ammonia Lyase (PAL) Cascade | High optical purity, enzymatic synthesis. | nih.govnih.govresearchgate.net |

| β-Branched Phenylalanines | Chelate-Claisen Rearrangement | Stereoselective synthesis of β-substituted derivatives. | researchgate.net |

| Functionalized Phenylalanines | Rh-Catalyzed Conjugate Addition | Asymmetric synthesis with a broad scope of arylboronic acids. | nih.govacs.orgresearchgate.net |

| Highly Functionalized Phenylalanines | Diels-Alder Reaction of Sulfolenes | Diversity-oriented synthesis of unusual amino acids. | clockss.org |

| Fmoc-N-Me-Amino Acids | Solid-Phase Synthesis on 2-CTC Resin | Improved peptide bioavailability and stability. | nih.gov |

Advanced Purification Techniques for High Purity Fmoc-D-Phe(3-OMe)-OH

Achieving high purity of Fmoc-protected amino acids is essential, as impurities can be incorporated into the final peptide product. nih.gov The industrialization of Fmoc-amino acid production has led to significant improvements in quality, with many standard derivatives available at >99% purity as determined by High-Performance Liquid Chromatography (HPLC). nih.govadvancedchemtech.com

High-Performance Liquid Chromatography (HPLC): This is the primary method for both the analysis and purification of Fmoc-protected amino acids. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the desired product from starting materials, reagents, and byproducts of the synthesis and protection steps. researchgate.net

Crystallization: Recrystallization from appropriate solvent systems is a powerful technique for purifying solid compounds like this compound to a high degree.

Flash Chromatography: For larger scale purifications or to remove significant impurities prior to a final purification step, silica (B1680970) gel flash chromatography is often employed. total-synthesis.com

Elimination of Oligomerization Byproducts: During the Fmoc protection step, side reactions can lead to the formation of oligopeptide impurities. researchgate.net One method to prevent this is the preparation of a stable dicyclohexylammonium-amino acid ionic adduct prior to reacting with the Fmoc-donating reagent (e.g., Fmoc-ONSu). researchgate.net This moderates the nucleophilicity of the amino acid's carboxylate group, preventing the formation of mixed anhydrides that lead to oligomerization. researchgate.net

Lyophilization: Following purification, especially from aqueous HPLC fractions, lyophilization (freeze-drying) is used to isolate the final product as a stable, dry powder. advancedchemtech.com

The combination of optimized synthesis, careful control of protection and deprotection steps, and advanced purification techniques ensures the high quality of this compound required for its successful application in modern peptide chemistry.

Strategic Incorporation of Fmoc D Phe 3 Ome Oh in Peptide Synthesis and Molecular Design

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-D-Phe(3-OMe)-OH

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the cornerstone of modern peptide assembly. The general protocol involves the iterative addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble polymer resin. The process for incorporating this compound follows this fundamental cycle:

Resin Swelling : The solid support is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure accessibility of the reactive sites. uci.edu

Fmoc Deprotection : The terminal Fmoc protecting group on the resin-bound peptide is removed using a basic solution, most commonly 20% piperidine (B6355638) in DMF, to expose a free amine. uci.edunih.gov

Coupling : The carboxylic acid of the incoming amino acid, this compound, is activated and then reacted with the free amine on the peptide chain, forming a new peptide bond.

Washing : The resin is thoroughly washed to remove excess reagents and by-products before initiating the next cycle.

This cyclical process is repeated until the desired peptide sequence is fully assembled.

Coupling Reagent Selection and Reaction Optimization for this compound Integration

The success of incorporating this compound hinges on the selection of an appropriate coupling reagent (activator) and the optimization of reaction conditions. The methoxy (B1213986) group on the phenyl ring can introduce minor steric hindrance, necessitating robust activation methods to ensure high coupling efficiency.

Key classes of coupling reagents include:

Uronium/Aminium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective, especially for hindered couplings. sigmaaldrich.com HATU, in particular, is often recommended for difficult sequences. These are typically used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Phosphonium (B103445) Salts : PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent, known for rapid coupling and suppression of side reactions. nih.gov

Carbodiimides : N,N'-Diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) are cost-effective activators. However, they must be used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to accelerate the reaction and, crucially, to minimize racemization of the activated amino acid. nih.gov

Optimization of the reaction involves adjusting the equivalents of the amino acid and coupling reagents (typically 3-5 equivalents relative to the resin capacity), reaction time (usually 1-2 hours), and temperature. sigmaaldrich.com Monitoring the completeness of the coupling reaction using a qualitative method like the Kaiser or TNBS test is critical to ensure the integrity of the final peptide. sigmaaldrich.com

Table 1: Comparison of Common Coupling Reagents for SPPS

| Reagent Class | Example(s) | Base Required | Advantages | Considerations |

|---|---|---|---|---|

| Uronium/Aminium | HATU, HBTU, HCTU | DIPEA | High efficiency, fast reaction rates, suitable for hindered couplings. sigmaaldrich.com | Higher cost, can modify terminal amine if pre-activation is too long. |

| Phosphonium | PyBOP | DIPEA | Low racemization, high efficiency. nih.gov | Higher cost, by-products can be difficult to remove. |

| Carbodiimide (B86325) | DIC, DCC | None (but additive is essential) | Cost-effective, widely used. | Higher risk of racemization without additives (HOBt, Oxyma). DCC by-product (DCU) is insoluble. |

Resin Selection and Loading Considerations in this compound Based SPPS

The choice of resin is dictated by the desired C-terminus of the final peptide (a carboxylic acid or an amide).

For Peptide Acids :

Wang Resin : A standard resin for producing C-terminal peptide acids. The first amino acid is typically loaded via esterification using a carbodiimide activator (like DIC) and a catalyst (like DMAP), though this method carries a risk of racemization. researchgate.net

2-Chlorotrityl Chloride (2-Cl-Trt) Resin : This is a highly acid-sensitive resin that allows for the attachment of the first amino acid without activating its carboxyl group, thereby preventing racemization during the loading step. beilstein-journals.org It is the preferred choice for synthesizing protected peptide fragments or when the C-terminal residue is sensitive to racemization.

For Peptide Amides :

Rink Amide Resin : The most common resin for generating C-terminal peptide amides. Cleavage with a strong acid cocktail (e.g., 95% TFA) yields the amide directly.

Sieber Amide Resin : An acid-labile resin that allows for the synthesis of protected peptide amides under milder cleavage conditions than Rink Amide resin.

Loading the first amino acid, this compound, onto the resin is a critical step. For 2-Cl-Trt resin, the amino acid is attached in the presence of DIPEA, a non-activating condition that preserves stereochemistry. peptideweb.com After loading, any remaining reactive sites on the resin are "capped" (e.g., with methanol (B129727) or an acetic anhydride (B1165640)/DIPEA mixture) to prevent the formation of deletion sequences. peptideweb.com The substitution level (loading) of the resin must be determined, often by spectrophotometric analysis of the dibenzofulvene-piperidine adduct released after Fmoc removal, to guide the scale of subsequent synthetic steps. bris.ac.uk

Table 2: Common Resins for Fmoc-SPPS

| Resin Name | Linker Type | Final C-Terminus | Key Feature |

|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | Standard for peptide acids; risk of racemization on loading. researchgate.net |

| 2-Chlorotrityl Chloride | Trityl | Carboxylic Acid | Very acid-sensitive; allows racemization-free loading. beilstein-journals.org |

| Rink Amide | Knorr/Rink | Amide | Standard for peptide amides; requires strong acid for cleavage. |

| Sieber Amide | Xanthenyl | Amide | Milder cleavage conditions than Rink Amide. |

Mitigation of Epimerization and Racemization During Incorporation of Aromatic D-Amino Acids

Maintaining the stereochemical integrity of this compound is paramount. Epimerization (conversion of the D-form to the L-form) can occur during the activation/coupling step, as the activated carboxyl group can facilitate the abstraction of the alpha-proton, leading to a loss of stereochemistry. researchgate.net

Strategies to mitigate this risk include:

Choice of Coupling Reagent : Uronium (HATU) and phosphonium (PyBOP) reagents are generally superior to carbodiimides in suppressing racemization. nih.gov If using a carbodiimide like DIC, the addition of HOBt or its derivatives is essential to form an active ester that is less prone to racemization than the symmetric anhydride or oxazolone (B7731731) intermediates.

Base Selection : The use of a sterically hindered, non-nucleophilic base like DIPEA is standard. The choice and amount of base can influence the extent of racemization. For particularly sensitive residues, less basic alternatives like 2,4,6-collidine might be considered. uci.edu

Reaction Conditions : Minimizing the pre-activation time before adding the mixture to the resin can reduce the window of opportunity for racemization. nih.gov Performing couplings at lower temperatures can also be beneficial, although this may slow down the reaction rate.

Loading onto the Resin : As mentioned, using 2-Cl-Trt resin for the C-terminal residue is a key strategy to completely avoid racemization at this position during the initial loading step.

While the base-catalyzed Fmoc deprotection step can also theoretically cause epimerization, this is generally a much lower risk for amino acids integrated within the peptide chain compared to the activation step. mdpi.com

Advanced Cleavage and Deprotection Strategies for Peptides Containing this compound

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any acid-labile side-chain protecting groups. The methoxy group on this compound is stable to standard cleavage conditions. The primary challenge is to select a cleavage cocktail that effectively deprotects other sensitive residues in the sequence without causing side reactions.

A standard cleavage cocktail consists of a strong acid, typically Trifluoroacetic acid (TFA), mixed with various scavengers. thermofisher.com Scavengers are critical for trapping the highly reactive cationic species (e.g., tert-butyl cations) that are generated during the removal of protecting groups, which could otherwise cause irreversible modification of sensitive amino acid side chains. thermofisher.comsigmaaldrich.com

Table 3: Common TFA-Based Cleavage Cocktails

| Cocktail Composition (v/v) | Scavengers | Target Residues for Scavengers |

|---|---|---|

| TFA / H₂O / TIS (95:2.5:2.5) | Water, Triisopropylsilane (TIS) | General purpose; effective for Trp, Met, Tyr. |

| TFA / H₂O / EDT (95:2.5:2.5) | Water, Ethanedithiol (EDT) | Effective for cleaving Trt, Acm groups from Cys. Can cause issues with Trp. |

| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Water, Thioanisole, EDT | A robust "global" deprotection cocktail for complex peptides with multiple sensitive residues like Arg(Pbf/Pmc), Cys(Trt), and Met. |

| TFA / DCM (1:1) | None (or TIS) | Used for very acid-sensitive resins (e.g., 2-Cl-Trt) to cleave the peptide with protecting groups intact. bris.ac.uk |

The choice of cocktail depends entirely on the peptide's composition. For a peptide containing this compound and other residues like Tryptophan (Trp), Methionine (Met), or Arginine (Arg(Pbf)), a cocktail containing scavengers like TIS and water is essential to prevent alkylation of the indole (B1671886) ring or oxidation of sulfur-containing residues. thermofisher.comsigmaaldrich.com The duration of the cleavage reaction is typically 2-4 hours at room temperature. thermofisher.com

Solution-Phase Synthesis Methodologies for Oligomers Incorporating this compound

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale synthesis of shorter peptides or for fragments used in convergent synthesis strategies. In SolPS, all reactions occur in a homogeneous solution, and the intermediate products are isolated and purified after each coupling and deprotection step. researchgate.net

A typical solution-phase protocol for incorporating this compound would be:

Starting Materials : An N-terminally protected peptide ester (e.g., H-Peptide-OMe) and the C-terminally protected this compound.

Activation and Coupling : this compound is activated in a suitable organic solvent (e.g., DCM or DMF) using a coupling reagent such as EDCI/HOBT or T3P® (propylphosphonic anhydride). nih.govmdpi.com The peptide ester is then added, and the reaction proceeds for several hours.

Work-up and Purification : After the reaction is complete, the solvent is removed, and the protected peptide is isolated through extraction and purified by column chromatography or crystallization.

Deprotection : The Fmoc group of the newly added residue is removed with a base like piperidine or DBU, or the C-terminal ester is saponified to allow for further chain elongation at the C-terminus. The resulting deprotected peptide is purified before the next coupling step.

Solution-phase synthesis allows for the use of stoichiometric amounts of reagents and straightforward characterization of intermediates, but it is more labor-intensive than SPPS due to the repeated purification steps. researchgate.net

Engineering Non-Ribosomal Peptides and Peptidomimetics with this compound

The true value of a modified amino acid like this compound lies in its ability to engineer peptides with enhanced properties. Its incorporation is a key strategy in the design of peptidomimetics and synthetic analogs of non-ribosomal peptides (NRPs).

Enhanced Proteolytic Stability : Natural peptides are often rapidly degraded by proteases in the body. The inclusion of a D-amino acid disrupts the L-amino acid sequence recognized by these enzymes, significantly increasing the peptide's in-vivo half-life.

Conformational Control : D-amino acids are powerful tools for inducing specific secondary structures, such as β-turns, which are often critical for biological activity. The 3-methoxy substitution on the phenyl ring further influences the conformational landscape by altering steric bulk and electronic properties, potentially leading to more potent or selective receptor binding.

Analogs of Non-Ribosomal Peptides : Many therapeutically important natural products (e.g., antibiotics, immunosuppressants) are NRPs, which are assembled by large enzyme complexes and frequently contain D-amino acids and other unusual building blocks. uzh.ch The chemical synthesis of NRPs and their analogs using building blocks like this compound allows for systematic structure-activity relationship (SAR) studies and the development of new therapeutic agents that mimic the function of these complex natural products. medchemexpress.com For example, it could be used to create analogs of natural cyclic peptides like Kahalalide A, which contains D-Phe. acs.org

By providing resistance to degradation and enabling precise control over molecular architecture, this compound serves as a critical component in the rational design of next-generation peptide-based drugs and molecular probes.

Modular Assembly Strategies for Complex Molecular Scaffolds and Multi-Component Systems

The strategic use of this compound, an unnatural amino acid derivative, provides a versatile building block for the modular assembly of complex molecular architectures and multi-component systems. Its unique structural features—the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, the D-configuration of the chiral center, and the methoxy substitution on the phenyl ring—are leveraged by chemists to direct self-assembly processes and construct sophisticated supramolecular structures. These structures are of significant interest in materials science and medicinal chemistry. sigmaaldrich.comacs.org

The incorporation of D-amino acids like this compound into peptide sequences is a known strategy to enhance proteolytic resistance, a crucial property for developing therapeutic peptides. tandfonline.com The D-configuration alters the peptide backbone's susceptibility to natural proteases, which typically recognize L-amino acids. tandfonline.com This intrinsic stability makes it a valuable component in the design of long-lasting peptide-based drugs and biomaterials.

In the context of modular assembly, the Fmoc group itself is a primary driver of self-aggregation through π-stacking interactions. nih.govacs.org This property is fundamental to the formation of various nanostructures, such as fibrils and hydrogels. The assembly process often begins with the enzymatic or chemical removal of the Fmoc group, which triggers a change in molecular amphiphilicity and initiates the formation of ordered aggregates. nih.gov The methoxy group at the 3-position of the phenyl ring can further modulate these interactions by influencing the electronic properties and steric profile of the side chain, allowing for fine-tuning of the resulting scaffold's morphology and stability.

Multi-component systems benefit from the precise and predictable nature of peptide synthesis. This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. chemimpex.com This modular approach allows for the creation of libraries of complex molecules where this specific amino acid is positioned at various points within a sequence to direct folding or assembly into larger, functional systems. tandfonline.com For instance, in the construction of peptide-peptoid hybrids or macrocycles, the inclusion of modified amino acids like this compound contributes to structural diversity and conformational rigidity. mdpi.com Macrocyclization is a key strategy for transforming linear peptides into more structurally constrained and often more potent molecules with improved bioavailability. mdpi.comrsc.orgnih.gov

Research into peptide macrocycles has demonstrated that cyclization can significantly enhance binding affinity and specificity for biological targets by reducing the entropic penalty upon binding. tandfonline.comrsc.org The defined stereochemistry and substituted aromatic ring of this compound can be used to create specific turns or to orient other side chains in a precise three-dimensional arrangement within a macrocyclic structure, which is crucial for interacting with complex biological targets like proteins. nih.gov

The table below summarizes the key molecular features of this compound and their strategic roles in molecular assembly.

| Molecular Feature | Role in Modular Assembly |

| Fmoc Group | Drives self-assembly via π-stacking; serves as a temporary protecting group in synthesis. nih.govacs.org |

| D-Amino Acid | Confers proteolytic resistance; induces specific secondary structures (e.g., turns) in peptide backbones. tandfonline.com |

| 3-Methoxy Group | Modulates electronic and steric interactions of the aromatic side chain, influencing packing and scaffold stability. |

| Carboxylic Acid | Provides a reactive site for peptide bond formation and sequential assembly. chemimpex.com |

Furthermore, the creation of multi-component systems can involve co-assembly strategies, where different Fmoc-amino acid derivatives are mixed to form hybrid materials. acs.org For example, co-assembly of different peptide conjugates can lead to the formation of unique nanostructures that are not observed when the components self-assemble individually. nih.gov The specific interactions dictated by the 3-methoxy-D-phenylalanine side chain can direct its preferential incorporation or positioning within such a mixed-component scaffold. This approach allows for the creation of functional materials with tunable properties, such as hydrogels with controlled mechanical stiffness or release kinetics for encapsulated molecules. acs.org

Applications of Fmoc D Phe 3 Ome Oh in Contemporary Academic Research

Design and Synthesis of Peptidomimetics with Enhanced Conformational and Stability Profiles

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation and better bioavailability. The incorporation of unnatural amino acids like Fmoc-D-Phe(3-OMe)-OH is a key strategy in the creation of these enhanced molecules.

The D-configuration of the amino acid provides inherent resistance to proteases, which typically recognize and cleave L-amino acids. This increased stability is crucial for the development of peptide-based therapeutics that can persist in the body long enough to exert their desired effect. researchgate.net The methoxy (B1213986) substitution on the phenyl ring can further enhance stability and influence the conformational preferences of the peptide backbone. chemimpex.com This allows researchers to design peptidomimetics that adopt specific three-dimensional structures, which is often critical for their biological activity. By restricting the conformational freedom of the peptide, it is possible to create more potent and selective ligands for biological targets. researchgate.net

Detailed Research Findings:

Conformational Constraint: The introduction of D-amino acids and other non-natural amino acids can induce specific secondary structures, such as β-turns, which are important for receptor binding. researchgate.net

Proteolytic Stability: Peptides containing D-amino acids exhibit significantly longer half-lives in the presence of proteolytic enzymes compared to their all-L-amino acid counterparts. researchgate.net

Improved Bioactivity: The enhanced stability and defined conformation of peptidomimetics containing this compound can lead to improved bioactivity and target selectivity. researchgate.net

Construction of Combinatorial Chemistry Libraries for Ligand Discovery and High-Throughput Screening

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a library. These libraries can then be screened to identify compounds with a desired biological activity, such as binding to a specific receptor or inhibiting an enzyme. This compound is a valuable building block for creating peptide and peptidomimetic libraries due to its compatibility with solid-phase peptide synthesis (SPPS), the primary method used in combinatorial library construction. nih.govnih.gov

The "one-bead-one-compound" (OBOC) method is a popular approach where each bead in a resin support carries a unique peptide sequence. nih.govnih.govnih.gov By incorporating this compound and other unnatural amino acids, researchers can vastly increase the structural diversity of the library, enhancing the probability of discovering novel ligands. nih.gov High-throughput screening methods are then employed to rapidly test the entire library for activity.

Interactive Data Table: Building Blocks for Combinatorial Libraries

| Building Block | Rationale for Inclusion | Potential Contribution |

| This compound | Introduces D-amino acid and methoxy-substituted phenyl ring. | Enhanced proteolytic stability, altered hydrophobicity, and conformational constraint. |

| Fmoc-L-amino acids | Standard proteinogenic amino acids. | Mimic natural peptide sequences. |

| Other D-amino acids | Enantiomers of natural amino acids. | Increased resistance to enzymatic degradation. |

| N-methylated amino acids | Modification of the peptide backbone. | Reduced hydrogen bonding potential, increased membrane permeability. |

| β-amino acids | Homologs of α-amino acids with an extra carbon in the backbone. | Altered backbone conformation and proteolytic stability. |

Development of Biochemical and Biophysical Probes Incorporating this compound

Biochemical and biophysical probes are essential tools for studying biological processes. These are often peptides or small molecules that have been modified with a reporter group, such as a fluorescent dye or a radioactive isotope. The incorporation of this compound into these probes can enhance their utility.

Detailed Research Findings:

Fluorescently Labeled Peptides: Peptides containing this compound can be synthesized and then labeled with a fluorescent dye to visualize their localization within cells or tissues.

Affinity Probes: By attaching a reactive group, peptides containing this modified amino acid can be used as affinity probes to identify and isolate their binding partners from complex biological mixtures.

Applications in Protein Engineering and Directed Evolution Studies

Protein engineering aims to create new proteins with novel or enhanced functions. acs.org Directed evolution is a powerful technique used in protein engineering that mimics the process of natural selection in the laboratory to evolve proteins with desired properties. acs.org The incorporation of unnatural amino acids, such as this compound, into proteins can expand their functional repertoire beyond what is possible with the 20 standard proteinogenic amino acids.

While the direct incorporation of this compound into proteins during ribosomal synthesis is not a standard technique, peptides synthesized with this amino acid can be used to study protein-protein interactions or to act as inhibitors or modulators of protein function. chemimpex.com Furthermore, the knowledge gained from studying the effects of this unnatural amino acid in peptides can inform the design of engineered proteins.

Key Concepts in Protein Engineering:

| Concept | Description |

| Site-directed mutagenesis | A technique used to introduce specific mutations into a DNA sequence, resulting in a corresponding change in the protein sequence. |

| Phage display | A technique used to display peptides and proteins on the surface of bacteriophages, allowing for the selection of binders to a specific target. |

| Yeast display | A similar technique to phage display where proteins are displayed on the surface of yeast cells. |

Integration into Advanced Materials and Supramolecular Assemblies

Self-assembly is a process in which molecules spontaneously organize into ordered structures. Peptides, particularly those containing aromatic residues, are known to self-assemble into a variety of nanomaterials, such as hydrogels, nanotubes, and nanofibers. nih.gov The incorporation of this compound can influence the self-assembly process and the properties of the resulting materials.

The fluorenylmethoxycarbonyl (Fmoc) group itself is known to promote self-assembly through π-π stacking interactions. nih.gov The D-amino acid and the methoxy group can modulate the packing of the peptide molecules, leading to the formation of different types of supramolecular structures. These materials have potential applications in tissue engineering, drug delivery, and biosensing.

Examples of Supramolecular Assemblies:

Hydrogels: Three-dimensional networks of polymer chains that can absorb large amounts of water. Peptide-based hydrogels are being explored for use as scaffolds for cell culture and as matrices for the controlled release of drugs. acs.org

Nanofibers: Long, thin structures with diameters on the nanometer scale. Peptide nanofibers can be used to create aligned scaffolds that can guide cell growth.

Research into Neuroscience-Related Peptides and Pathways

Many neuropeptides, which are peptides that are active in the nervous system, play crucial roles in regulating a wide range of physiological processes. The study of these neuropeptides and their signaling pathways is a major area of neuroscience research. chemimpex.com The development of stable and selective analogs of neuropeptides is essential for understanding their function and for developing potential therapeutics for neurological disorders.

The incorporation of this compound into neuropeptide analogs can increase their stability against enzymatic degradation in the brain and improve their ability to cross the blood-brain barrier. chemimpex.com This allows researchers to create more effective tools for studying neuropeptide signaling and for developing potential treatments for conditions such as pain, depression, and anxiety.

Strategies for Bioconjugation Using this compound Modified Peptides

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, such as a peptide. Peptides modified with this compound can be used in a variety of bioconjugation strategies. chemimpex.com

While the methoxy group is not typically used for direct conjugation, the peptide containing this amino acid can be synthesized with other functional groups that are suitable for bioconjugation, such as an azide (B81097) or an alkyne for "click" chemistry, or a cysteine residue for reaction with a maleimide. The stability imparted by the D-amino acid ensures that the peptide remains intact during the conjugation reaction and in its final application. These bioconjugated peptides can be used to create a wide range of useful tools, such as antibody-drug conjugates, targeted imaging agents, and immobilized enzymes.

Advanced Analytical Characterization of Fmoc D Phe 3 Ome Oh and Its Derivatives

Chromatographic Methods for Purity Assessment and Diastereomer Separation (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical purity and, crucially, the enantiomeric purity of Fmoc-protected amino acids. The presence of the undesired L-enantiomer, Fmoc-L-Phe(3-OMe)-OH, can lead to the formation of diastereomeric peptide impurities that are difficult to separate and may have altered biological activities.

Chiral HPLC is the method of choice for separating the D- and L-enantiomers of Fmoc-D-Phe(3-OMe)-OH. This is typically achieved through direct methods using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of N-Fmoc protected amino acids. windows.netphenomenex.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to differential retention times.

The choice of mobile phase, including the organic modifier (e.g., acetonitrile (B52724), methanol) and additives (e.g., trifluoroacetic acid, formic acid), is critical for achieving optimal resolution. nih.gov Reversed-phase conditions are commonly employed for these separations. windows.netphenomenex.com For instance, studies on the closely related Fmoc-Phe-OH have demonstrated baseline resolution on cellulose-based columns using a mobile phase of acetonitrile and 0.1% trifluoroacetic acid. windows.net The purity of commercial Fmoc-amino acids is often greater than 98%, as determined by HPLC. tcichemicals.com The ability to detect even small amounts (e.g., <0.15%) of the unwanted isomer is a key advantage of these methods. tandfonline.com

Table 1: Example Chiral HPLC Conditions for Separation of Fmoc-Phenylalanine Enantiomers This table presents typical conditions used for related Fmoc-amino acids, which are applicable to this compound.

| Parameter | Condition 1 | Condition 2 |

| Analyte | Fmoc-Phe-OH | Nα-Fmoc proteinogenic amino acids |

| Column (CSP) | Lux Cellulose-1 | ZWIX(+)™ (quinine-based zwitterionic) |

| Mobile Phase | Acetonitrile / 0.1% TFA (60:40, v/v) | Methanol (B129727)/Acetonitrile (varied ratios) with 30 mM TEA and 60 mM FA |

| Flow Rate | 1.0 mL/min (typical) | 0.6 mL/min |

| Detection | UV at 254 nm or 262 nm | UV at 262 nm |

| Observation | Baseline resolution of D and L enantiomers achieved. | Effective separation of enantiomers, with mobile phase composition significantly influencing retention and selectivity. |

| Reference | windows.net | nih.gov |

Spectroscopic Techniques for Structural Elucidation of Incorporated this compound

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for confirming the covalent structure of this compound itself and for verifying its incorporation into a peptide chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's structure. For this compound, the spectra will exhibit characteristic signals for the Fmoc protecting group, the D-phenylalanine backbone, and the unique 3-methoxy-phenyl side chain.

Fmoc Group: Shows distinctive aromatic proton signals between ~7.3 and 7.9 ppm and signals for the fluorenyl methylene (B1212753) (CH) and CH₂ protons around 4.2-4.4 ppm. rsc.orgchemicalbook.com

Amino Acid Backbone: The α-proton (α-CH) typically appears around 4.7 ppm, while the β-protons (β-CH₂) of the phenylalanine side chain resonate as a multiplet further upfield, around 3.0-3.2 ppm. chemicalbook.com

3-Methoxy-Phenyl Group: The methoxy (B1213986) group (-OCH₃) will produce a sharp singlet at approximately 3.8 ppm. The four protons on the substituted benzene (B151609) ring will appear as a complex multiplet pattern in the aromatic region, distinct from an unsubstituted phenylalanine ring.

When this compound is incorporated into a peptide, NMR can confirm the presence of the modification and provide information about the local chemical environment. tandfonline.com

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound (Based on data for related compounds and known substituent effects. Spectra are typically run in DMSO-d₆ or CDCl₃)

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | ~12.8 | Broad Singlet |

| Fmoc Aromatic (8H) | 7.30 - 7.90 | Multiplet |

| 3-Methoxy-Phenyl Aromatic (4H) | 6.70 - 7.20 | Multiplet |

| Amide (-NH) | ~7.5 - 7.8 | Doublet |

| Fmoc CH₂-O | 4.20 - 4.40 | Multiplet |

| Fmoc CH | ~4.25 | Multiplet |

| α-CH | ~4.70 | Multiplet |

| Methoxy (-OCH₃) | ~3.80 | Singlet |

| β-CH₂ | 3.00 - 3.20 | Multiplet |

| Reference | rsc.orgchemicalbook.com |

Mass Spectrometry Approaches for Sequence and Modification Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of the amino acid derivative and, more importantly, to verify its incorporation and exact position within a peptide sequence. biognosys.com

For the free amino acid, ESI-MS would confirm the expected molecular weight (Monoisotopic Mass: 417.1576 g/mol ). When analyzing a peptide containing this residue, tandem mass spectrometry (MS/MS) is employed. metwarebio.com The peptide is first selected in the mass spectrometer based on its mass-to-charge (m/z) ratio. It is then fragmented, typically by collision-induced dissociation (CID), and the masses of the resulting fragments are measured. epfl.ch

This fragmentation occurs predictably along the peptide backbone, generating b- and y-type ions. The mass difference between consecutive ions in a series reveals the identity of the amino acid at that position. The presence of a D-Phe(3-OMe) residue would be confirmed by a mass difference of 179.0946 Da (the mass of the C₉H₁₁NO₂ residue) between adjacent b- or y-ions. De novo sequencing, which deduces the peptide sequence directly from the fragmentation pattern without a database, relies on these mass differences. creative-proteomics.com MS/MS can also pinpoint the location of the modification by observing this specific mass shift at a particular point in the ion series. nih.govresearchgate.net

Table 3: Theoretical Fragmentation Data for a Hypothetical Peptide (e.g., Gly-X-Ala) where X = D-Phe(3-OMe)

| Ion | Sequence | Calculated m/z (Singly Charged) | Mass Difference | Residue Confirmed |

| b₁ | Gly | 58.04 | - | Gly |

| b₂ | Gly-X | 237.13 | 179.09 | D-Phe(3-OMe) |

| b₃ | Gly-X-Ala | 308.17 | 71.04 | Ala |

| y₁ | Ala | 72.06 | - | Ala |

| y₂ | X-Ala | 251.15 | 179.09 | D-Phe(3-OMe) |

| y₃ | Gly-X-Ala | 308.19 | 57.04 | Gly |

Derivatization Strategies for Enhanced Analytical Detection and Resolution in Liquid Chromatography

While the Fmoc group itself is a strong chromophore aiding UV detection, there are analytical scenarios where the protecting group is removed and the resulting amino acid, D-Phe(3-OMe)-OH, requires derivatization for analysis. axionlabs.comwaters.com This is particularly relevant for chiral analysis on achiral columns or for enhancing detection sensitivity. actascientific.com

The indirect method of chiral separation involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a conventional, achiral HPLC column (e.g., C18). researchgate.netnih.gov

A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its analogues. researchgate.netnih.gov Reaction with the primary amine of D- and L-Phe(3-OMe)-OH would yield two distinct diastereomers that can be resolved and quantified by reversed-phase HPLC. nih.gov Other reagents like o-phthalaldehyde (B127526) (OPA) can be used for pre-column derivatization to create highly fluorescent derivatives, significantly improving detection limits, although this is more common for quantification than chiral separation. axionlabs.com These strategies provide robust and versatile alternatives to direct chiral HPLC. rsc.orgmdpi.com

Table 4: Common Derivatization Reagents for Amino Acid Analysis

| Derivatizing Agent | Functional Group Targeted | Detection Method | Key Advantage | Reference |

| Marfey's Reagent (FDAA) | Primary Amines | UV (340 nm) | Forms diastereomers for chiral separation on achiral columns. | researchgate.netnih.gov |

| o-Phthalaldehyde (OPA) | Primary Amines (with a thiol) | Fluorescence | High sensitivity, rapid reaction. Often automated. | axionlabs.comactascientific.com |

| Dansyl Chloride | Primary & Secondary Amines | Fluorescence, MS | Forms stable derivatives, enhances MS ionization. | google.com |

| Phenyl isothiocyanate (PITC) | Primary & Secondary Amines | UV (254 nm) | Forms stable phenylthiocarbamyl (PTC) derivatives. | google.com |

Future Perspectives and Challenges in Fmoc D Phe 3 Ome Oh Research

Emerging Trends in Unnatural Amino Acid Chemistry and Synthesis Automation

The field of unnatural amino acid (ncAA) chemistry is rapidly evolving, moving beyond traditional synthesis to more sophisticated and efficient methodologies. A significant trend is the expansion of the genetic code, which allows for the site-specific incorporation of ncAAs into proteins within living organisms. nih.govnih.gov This breakthrough technique could enable the production of proteins and enzymes with novel functions, modified specifically with residues like 3-methoxy-D-phenylalanine. nih.gov

Another key development is the use of biocatalysis and engineered enzymes for creating ncAAs. news-medical.netacs.org These methods offer a greener alternative to conventional chemical synthesis, which often involves harsh conditions and toxic substances. nih.gov Researchers are exploring powerful new ways to create unnatural amino acids by pairing bioengineered enzymes with light-sensitive catalysts, enabling transformations previously unknown in nature and chemistry. news-medical.net

Furthermore, the automation of peptide synthesis is a major area of advancement. Solid-phase peptide synthesis (SPPS), the primary application for Fmoc-D-Phe(3-OMe)-OH, is benefiting from technologies that increase speed and efficiency. ontosight.ai Deep learning and computational models are being developed to predict and optimize synthesis parameters in real-time, analyzing deprotection steps to minimize aggregation and improve yields. amidetech.com These automated systems, combined with a growing library of ncAA building blocks, are making the creation of complex, modified peptides more accessible and reliable.

Table 1: Emerging Trends in Unnatural Amino Acid (ncAA) Application

| Trend | Description | Relevance to this compound |

|---|---|---|

| Genetic Code Expansion | Utilizes orthogonal translation systems (OTS) to incorporate ncAAs site-specifically into proteins in vivo. nih.gov | Enables production of proteins containing 3-methoxy-D-phenylalanine to study or impart novel functions. |

| Enzymatic & Photochemical Synthesis | Employs engineered enzymes and light-mediated reactions to synthesize ncAAs under mild, environmentally friendly conditions. news-medical.netmdpi.com | Offers a potential future route for the efficient and green production of the amino acid precursor to this compound. |

| Synthesis Automation & AI | Integrates robotics and artificial intelligence to optimize solid-phase peptide synthesis (SPPS) protocols in real-time. amidetech.com | Improves the efficiency and success rate of synthesizing complex peptides that incorporate this compound. |

| Novel Bioconjugation | Uses ncAAs as handles for attaching peptides to other molecules, such as drugs or imaging agents, for targeted delivery systems. chemimpex.comchemimpex.com | The unique structure of 3-methoxy-D-phenylalanine could be exploited for specific bioconjugation strategies. |

Sustainable Synthesis Approaches for this compound Production

The production and use of reagents for peptide synthesis are facing increasing scrutiny regarding their environmental impact. Consequently, a significant challenge and area of research is the development of sustainable or "green" chemistry approaches. Traditional solid-phase peptide synthesis (SPPS) relies heavily on solvents like dimethylformamide (DMF), which poses environmental and health concerns. acs.org

Current research focuses on finding greener solvent alternatives that are effective for dissolving reagents and swelling the solid-support resin. acs.org Promising replacements include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone. acs.org The application of these solvents to syntheses involving this compound would represent a significant step toward sustainability.

Another strategy is to minimize solvent use altogether through process optimization. Techniques such as in situ Fmoc removal, where the deprotection agent is added directly to the coupling reaction mixture without intermediate washing steps, can drastically reduce solvent consumption. tandfonline.com Additionally, the development of recyclable resins and convergent synthesis strategies like native chemical ligation, which joins smaller peptide fragments in aqueous solutions, further contributes to greener peptide production. acs.org From a production standpoint, employing metabolic engineering to produce the core amino acid in microbes presents a future-forward, environmentally friendly alternative to traditional chemical synthesis. nih.gov

Computational Approaches in Predicting Molecular Interactions and Properties of this compound Containing Constructs

Molecular dynamics (MD) simulations are widely used to explore the conformational stability and molecular interactions of peptides. nih.gov These simulations can predict how the introduction of a D-amino acid might induce specific turns or folds, which is crucial for designing cyclic peptides with enhanced bioavailability and selectivity. researchgate.net For a construct containing this compound, MD simulations could model the interactions of the methoxy-substituted phenyl ring with a biological target, such as a receptor binding pocket, providing insights into binding affinity and specificity. nih.govresearchgate.net

Quantum chemical calculations can offer higher accuracy for specific properties, predicting stable conformations and interaction energies. researchgate.net These computational tools are instrumental in the rational design of peptide-drug conjugates and other complex constructs. nih.gov However, a continuing challenge is the refinement of force fields to accurately model the behavior of unnatural residues, as standard parameters may not always capture their unique conformational preferences. researchgate.net

Table 2: Computational Tools in Modified Peptide Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of atoms in a peptide over time. nih.gov | Conformational stability, folding pathways, peptide-receptor interactions, solvent effects. |

| Quantum Chemistry Calculations | Uses quantum mechanics to calculate electronic structure and energies. researchgate.net | Stable conformer energies, bond properties, reaction mechanisms. |

| Peptide Docking | Predicts the preferred binding orientation of a peptide to a target receptor. | Binding mode, affinity scores, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Deep Learning Models | Uses neural networks to learn from experimental data. amidetech.com | Synthesis outcomes, aggregation propensity, biological activity. |

Potential for Novel Biotechnological and Research Tool Development

The incorporation of this compound into synthetic peptides opens up possibilities for developing novel biotechnological products and research tools. Unnatural amino acids are used to create peptide-based therapeutics with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and refined receptor selectivity. news-medical.netontosight.ai The D-configuration of the amino acid inherently provides resistance to proteases, and the 3-methoxy modification on the phenyl ring can fine-tune electronic and steric interactions with a biological target.

This compound and others like it are crucial for creating peptide mimetics and probes to study biological processes. For example, peptides containing this compound could be used in neuroscience research to develop ligands for specific receptors or in drug development to design more effective peptide-based pharmaceuticals. chemimpex.com The ability to modify peptides with such building blocks is essential for protein engineering, where the goal is to create proteins with improved stability or entirely new functions for biotechnological applications. acs.orgchemimpex.com

Furthermore, ncAAs can serve as platforms for bioconjugation, allowing peptides to be attached to other molecules like fluorescent dyes, radioisotopes, or drug payloads for targeted delivery and imaging. chemimpex.com The unique chemical properties imparted by the 3-methoxy group could be exploited for selective chemical ligation strategies, making this compound a valuable component in the toolkit for creating sophisticated research probes and next-generation therapeutics.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Nα-Fmoc-3-methoxy-D-phenylalanine | This compound |

| Nα-Fmoc-D-phenylalanine | Fmoc-D-Phe-OH |

| Nα-Fmoc-3-methyl-D-phenylalanine | Fmoc-D-Phe(3-Me)-OH |

| Nα-Fmoc-3-fluoro-D-phenylalanine | Fmoc-D-Phe(3-F)-OH |

| Nα-Fmoc-3,4-dichloro-D-phenylalanine | Fmoc-D-Phe(3,4-DiCl)-OH |

| Nα-Fmoc-D-phenylalanine 3-tert-butyl ester | Fmoc-D-Phe(3-COOtBu)-OH |

| Dimethylformamide | DMF |

| 2-Methyltetrahydrofuran | 2-MeTHF |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Fmoc-D-Phe(3-OMe)-OH with high enantiomeric purity?

- Answer : this compound is synthesized via Fmoc-protection of D-phenylalanine derivatives. Key steps include:

Protection : React 3-methoxy-D-phenylalanine with Fmoc-Cl in a basic medium (e.g., sodium bicarbonate) to introduce the Fmoc group .

Purification : Use reverse-phase column chromatography with a C18 stationary phase and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) to achieve ≥98% purity .

Characterization : Confirm structure via H/C NMR (e.g., methoxy proton resonance at ~3.7 ppm) and mass spectrometry (ESI-MS for molecular ion verification) .

Q. How should researchers handle and store this compound to prevent degradation?

- Answer :

- Storage : Store at -20°C in a desiccator under inert gas (argon) to avoid moisture absorption and oxidation.

- Handling : Use anhydrous solvents (e.g., DMF, DCM) during peptide synthesis to prevent hydrolysis of the Fmoc group.

- Stability Monitoring : Perform annual HPLC analysis to detect degradation products (e.g., free D-Phe(3-OMe)-OH) .

Advanced Research Questions

Q. How does the 3-methoxy substituent influence coupling efficiency in solid-phase peptide synthesis (SPPS) compared to halogenated analogs?

- Answer :

- Steric Effects : The 3-methoxy group introduces steric hindrance, reducing coupling efficiency by ~15–20% compared to Fmoc-D-Phe(3-F)-OH. Mitigate this by:

- Using coupling reagents like HBTU/HOBt with extended reaction times (2–4 hours).

- Increasing activation temperatures to 40–50°C in microwave-assisted SPPS .

- Electronic Effects : The electron-donating methoxy group may alter nucleophilicity, requiring optimized deprotection cycles (20% piperidine in DMF for 10–15 minutes) .

Q. What analytical strategies resolve contradictions in solubility data for this compound across polar vs. non-polar solvents?

- Answer :

- Solubility Profiling : Test in DMSO (high solubility: ~50 mg/mL), DMF (~30 mg/mL), and THF (<5 mg/mL). Discrepancies arise from crystallinity variations.

- Empirical Adjustments : For low solubility, pre-dissolve in DMSO with sonication (37°C, 15 minutes) or use co-solvents (e.g., DCM:DMF 1:1) .

- Comparative Analysis : Cross-reference with tert-butyl-protected analogs (e.g., Fmoc-Phe(3-COOtBu)-OH), which show improved solubility in organic phases .

Q. How can racemization be minimized during microwave-assisted SPPS using this compound?

- Answer :

- Optimized Conditions :

- Temperature: Limit to ≤50°C to reduce epimerization.

- Activation: Use HATU instead of HBTU for faster coupling (<10 minutes).

- Quality Control : Post-synthesis, analyze chiral integrity via chiral HPLC (Chiralpak® IA column, hexane:isopropanol 80:20). Racemization rates should be <1% .

Q. What orthogonal protection strategies are suitable for the 3-methoxy group during multi-step peptide synthesis?

- Answer :

- The 3-methoxy group is typically stable under SPPS conditions (TFA, piperidine). For selective deprotection:

- Use boron tribromide (BBr₃) in DCM at -78°C to cleave the methoxy group while retaining Fmoc protection.

- Validate compatibility with other protecting groups (e.g., Trt, Pbf) via P NMR in phosphopeptide prodrug studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s reactivity in peptide cyclization?

- Answer :

- Root Cause : Discrepancies arise from solvent polarity (e.g., DMF vs. NMP) and backbone conformation.

- Resolution :

Use high-dielectric solvents (e.g., NMP) to enhance nucleophilic attack during head-to-tail cyclization.

Introduce turn-inducing residues (e.g., Proline) to reduce steric strain.

Compare with Fmoc-D-Phe(4-Me)-OH, which shows lower cyclization yields due to para-substitution .

Methodological Best Practices

- Purification : Always use preparative HPLC with a 0.1% TFA modifier to eliminate residual coupling reagents .

- Safety : Follow H315/H319/H335 protocols (skin/eye irritation, respiratory sensitization) during handling .

- Synthesis Scale-Up : For gram-scale production, optimize column dimensions (e.g., 250 mm × 21.2 mm C18 column) and gradient slopes (1–2% B/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.